The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 5-Vinylindolines in Medicinal Chemistry
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 5-Vinylindolines in Medicinal Chemistry
Foreword: The Indoline Core and the Vinyl Frontier
The indoline scaffold, a reduced form of indole, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Its three-dimensional, saturated five-membered ring fused to a benzene ring offers a distinct conformational flexibility compared to its planar aromatic counterpart, indole. This structural nuance allows for more specific and potent interactions with biological targets.[1] In recent years, the strategic introduction of a vinyl group at the 5-position of the indoline core has unlocked a new frontier of therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 5-vinylindoline scaffolds, offering a technical resource for researchers and drug development professionals.
Part 1: Synthetic Strategies for 5-Vinylindoline Scaffolds
The efficient and versatile synthesis of 5-vinylindoline derivatives is paramount to exploring their therapeutic potential. Several synthetic methodologies have been developed, each with its own advantages in terms of yield, stereoselectivity, and substrate scope.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the construction of carbon-carbon bonds, and they have been extensively applied to the synthesis of vinyl-substituted indoles and indolines.
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Copper-Catalyzed Vinylation: A common approach involves the copper-catalyzed cross-coupling of an N-protected 5-bromoindoline with a vinylating agent, such as vinylboronic acid or a vinylstannane. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. For instance, the use of Cu(0) with N,N'-dimethylethylenediamine as a ligand has been shown to be effective for the coupling of indoles with vinyl halides.[3]
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Palladium-Catalyzed Vinylation: Palladium catalysts, such as Pd(PPh₃)₄, are also highly effective for these transformations. The Suzuki-Miyaura cross-coupling of a 5-bromoindole derivative with a vinylboronic acid ester is a widely used method.[4]
Knoevenagel Condensation
The Knoevenagel condensation provides a facile route to N-vinylindoles, which can be subsequently reduced to the corresponding indolines.[5] This reaction typically involves the condensation of an N-substituted indole with an aldehyde in the presence of a base.[5] A notable example is the 1H-benzotriazole-promoted Knoevenagel condensation of 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole with various aromatic aldehydes.[5]
Experimental Protocol: Synthesis of N-vinylindoles via Knoevenagel Condensation [5]
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Step 1: Intermediate Formation: To a solution of 1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indole (1.5 mmol) in chloroform (5 mL), add 1H-benzotriazole (1.8 mmol). Stir the mixture at room temperature for 30 minutes.
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Step 2: Condensation: Add the desired aromatic aldehyde (1.8 mmol) to the reaction mixture. Stir at room temperature for an additional 30 minutes.
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Step 3: Reflux: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Step 4: Work-up and Purification: After completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Molybdenum-Catalyzed Cyclization
A novel approach for the synthesis of complex indoline-containing scaffolds involves the molybdenum-catalyzed cyclization of N-vinylindoles.[3] This method allows for the construction of dihydroindolo[1,2-c]quinazolines and dihydroindolo[3,2-b]indoles, demonstrating the versatility of the vinylindoline intermediate.[3] The reaction is typically carried out at high temperatures in a sealed tube with a molybdenum catalyst such as MoO₂Cl₂(DMF)₂.[3]
Workflow for Synthesis of 5-Vinylindoline Scaffolds
Caption: Proposed mechanism of apoptosis induction.
Table 1: Anticancer Activity of Selected 5-Vinylindoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 3o (2-phenyl-1-(1-phenylvinyl)-1H-indole derivative) | HCT-116 | 298 | [3] |
| 6g (DINI analog) | HCT-116 | 62 | [3] |
| 2f (4-bromophenyl substituted N-vinylindole) | SKOV-3 | - | [5] |
| 2i (2-naphthyl substituted N-vinylindole) | SKOV-3 | - | [5] |
| 7e (Indolin-5-yl-cyclopropanamine derivative) | MV-4-11 | 24.43 (LSD1) | [6] |
Antiviral Activity
The 5-vinylindoline scaffold has also shown promise in the development of antiviral agents.
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Broad-Spectrum Antiviral Agents: A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have been synthesized and evaluated for their antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). [7]Several compounds displayed potent activity with IC₅₀ values in the low nanomolar range. [7]
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HIV-1 Fusion Inhibitors: Indole-based compounds have been investigated as small molecule inhibitors of HIV-1 fusion by targeting the gp41 transmembrane glycoprotein. [4]Structure-activity relationship studies have highlighted the importance of the overall molecular shape and the linkage between indole rings for potent inhibitory activity. [4] Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives [7]
Compound Virus IC₅₀ (µM) 9 H1N1 0.0027 6b H1N1 0.0051 4 H1N1 0.0087 8 H1N1 0.0097 5 HSV-1 0.0022 | 4 | COX-B3 | 0.0092 |
Anti-inflammatory and Antioxidant Properties
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Dual 5-LOX/sEH Inhibition: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade involved in inflammation. [8]This dual inhibition offers a promising strategy for developing anti-inflammatory drugs with a balanced modulation of eicosanoid levels. [8]
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Antioxidant Activity: Several 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have demonstrated significant antioxidant activity. [9]They have been shown to exhibit antiradical activity and inhibit lipid peroxidation. [9]
Other Therapeutic Applications
The versatility of the 5-vinylindoline scaffold extends to other therapeutic areas, including:
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Antimicrobial Activity: N-vinylindole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. [5]* Anticholinesterase Activity: Certain indole-containing vinyl sulfide derivatives have been found to significantly reduce acetylcholinesterase activity, suggesting their potential for the treatment of neurodegenerative diseases. [10]* Cannabinoid Receptor Modulation: Indole- and pyrrole-derived compounds have been developed as cannabinoid receptor agonists. [11]
Part 3: Structure-Activity Relationships (SAR) and Drug Design
Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of 5-vinylindoline-based drug candidates.
Key Structural Features Influencing Activity
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Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring of the indoline core can significantly impact biological activity. For example, in the case of anti-HIV-1 fusion inhibitors, the linkage between two indole moieties (e.g., 5-5', 5-6', 6-5', or 6-6') dramatically affects their potency. [4]* Substituents on the Vinyl Group: Modifications to the vinyl group, such as the introduction of aryl or heterocyclic moieties, can modulate the compound's interaction with its biological target. The presence of a 4-bromophenyl or 2-naphthyl group on an N-vinylindole scaffold was found to be optimal for anticancer activity. [5]* The Indoline Nitrogen: The substituent on the indoline nitrogen can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
Logical Diagram of SAR Considerations
Caption: Key areas for SAR-guided drug design.
Conclusion and Future Perspectives
The 5-vinylindoline scaffold has unequivocally established itself as a highly promising and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its significant therapeutic potential. Future research in this area should focus on:
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Expansion of Chemical Space: The development of novel and efficient synthetic methodologies to access a wider diversity of 5-vinylindoline analogues.
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Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.
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Pharmacokinetic Optimization: The application of computational and experimental approaches to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.
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Clinical Translation: The progression of the most promising candidates through preclinical and clinical development to ultimately deliver new and effective therapies for a range of human diseases.
The continued exploration of the 5-vinylindoline scaffold holds immense promise for the future of drug discovery and development.
References
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- Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (2019).
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central.
- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
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- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
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